molecular formula C22H25NO5 B12515843 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylpropoxy)propanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylpropoxy)propanoic acid

Cat. No.: B12515843
M. Wt: 383.4 g/mol
InChI Key: JQXWQHMUXWWMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid is a synthetic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The compound can be deprotected under mild conditions, typically using a base like piperidine, to yield the free amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid lies in its specific structural configuration, which provides stability and reactivity that are advantageous in peptide synthesis. Its ability to be easily deprotected under mild conditions makes it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylpropoxy)propanoic acid

InChI

InChI=1S/C22H25NO5/c1-14(2)11-27-13-20(21(24)25)23-22(26)28-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

JQXWQHMUXWWMBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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